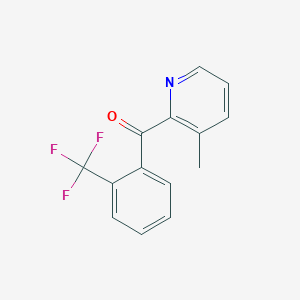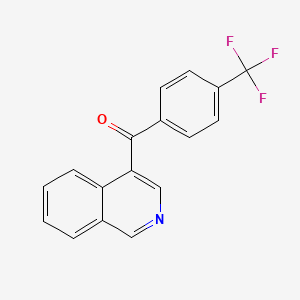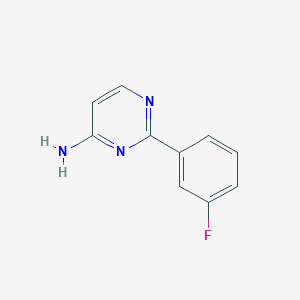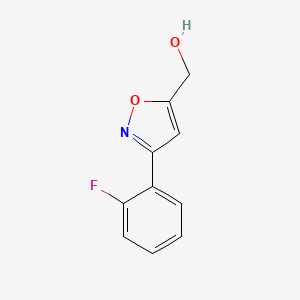
2-Cyclopentyl-1-(3-(hydroxymethyl)piperidin-1-yl)ethan-1-one
Vue d'ensemble
Description
“2-Cyclopentyl-1-(3-(hydroxymethyl)piperidin-1-yl)ethan-1-one” is a chemical compound that is used in scientific research . It is a versatile compound with a unique structure and functional groups, making it an essential tool for exploring new frontiers in various scientific disciplines.
Synthesis Analysis
Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The condensation of amines with either aldehydes or ketones and with the further reduction of the imine group, also known as reductive amination, is one of the commonly used methods of C-N bond formation .Applications De Recherche Scientifique
Synthetic Applications and Characterization
- Chemical Synthesis and Characterization : Compounds similar to 2-Cyclopentyl-1-(3-(hydroxymethyl)piperidin-1-yl)ethan-1-one have been synthesized using click chemistry approaches and characterized through various techniques including IR, NMR, and MS studies. These methods provide a foundational approach for the synthesis of complex molecules with potential biological applications (Govindhan et al., 2017). Additionally, the thermal stability and molecular structure of these compounds are analyzed to confirm their structural integrity and potential for further application.
- Asymmetric Synthesis : The asymmetric synthesis of molecules incorporating cyclopentyl and piperidinyl groups has been explored, highlighting the importance of stereochemistry in the development of pharmacologically active compounds. Such studies underscore the role of enantiopure compounds in drug development and their pharmacokinetic properties (Tacke & Heinrich, 2002).
Pharmacological Applications
- Cytotoxic Studies and Molecular Docking : Research has delved into the cytotoxic properties of synthesized compounds, providing insights into their potential therapeutic applications. Molecular docking studies further elucidate the interaction between these molecules and biological targets, offering a basis for the development of new pharmaceutical agents (Govindhan et al., 2017).
Material Science and Catalysis
- Polymerization Catalysis : Certain cyclopentyl and piperidinyl-containing compounds have demonstrated catalytic activity in the polymerization of methyl methacrylate, indicating their utility in material science and industrial applications. This research highlights the role of these compounds in synthesizing polymers with specific properties (Sung-Hoon Kim et al., 2014).
Antibacterial Activity
- Antibacterial Applications : The synthesis and evaluation of antibacterial activity of piperidine-containing pyrimidine imines and thiazolidinones illustrate the potential of such compounds in combating microbial infections. This research supports the development of new antimicrobial agents based on the structural motifs of cyclopentyl and piperidinyl derivatives (Ram C.Merugu et al., 2010).
Propriétés
IUPAC Name |
2-cyclopentyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c15-10-12-6-3-7-14(9-12)13(16)8-11-4-1-2-5-11/h11-12,15H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGCJSVERBLCPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



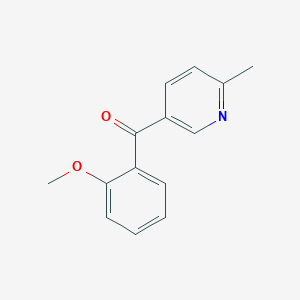
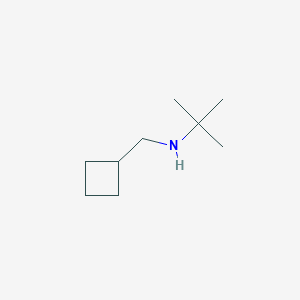
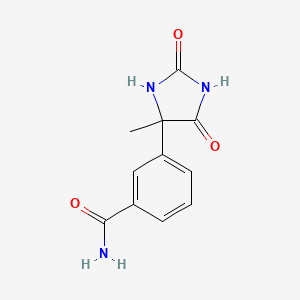
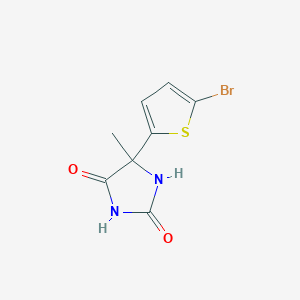
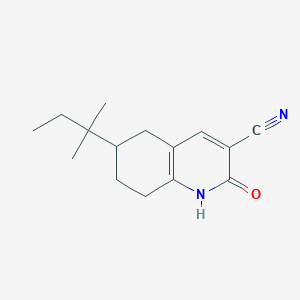
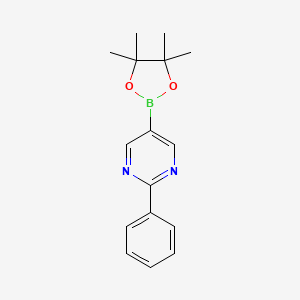

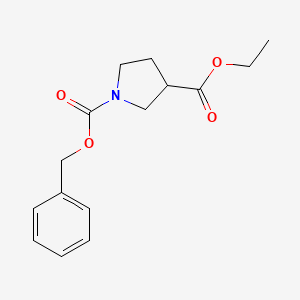
![1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B1463299.png)
